molecular formula C12H13ClN4O2 B1383482 1-{5-[(1,2-Benzoxazol-3-yl)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride CAS No. 1795508-26-7

1-{5-[(1,2-Benzoxazol-3-yl)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride

Cat. No. B1383482
M. Wt: 280.71 g/mol
InChI Key: WRHYUOQYRFAMJP-UHFFFAOYSA-N
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Description

The compound “1-{5-[(1,2-Benzoxazol-3-yl)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride” is a chemical compound with a molecular weight of 202.68 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of benzoxazole derivatives has been reported in various studies . The reaction often involves Knoevenagel condensation followed by nucleophilic addition to the intermediate .


Molecular Structure Analysis

The molecule has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions, as indicated by NMR and HRMS data .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 202.68 and its InChI code is QAHHFZIGZFEYPR-UHFFFAOYSA-N .

Scientific Research Applications

Chemical Structure and Properties

The title compound, as represented in some similar molecules, exhibits unique chemical structures and properties. For instance, a study by Xu et al. (2005) on a similar molecule showed that the 1,3,4-oxadiazole ring forms distinct dihedral angles with the benzene and triazole rings, indicating a complex molecular geometry which could influence its chemical reactivity and potential applications in various fields of research (Xu et al., 2005).

Synthesis and Modification

The synthesis and modification of compounds with structures similar to 1-{5-[(1,2-Benzoxazol-3-yl)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride have been explored in various studies. For example, Bektaş et al. (2007) discussed the synthesis of novel 1,2,4-Triazole derivatives, showcasing the diverse chemical reactions these compounds can undergo, which is essential for creating targeted molecules for specific scientific applications (Bektaş et al., 2007).

Antimicrobial Activities

Compounds with structures akin to 1-{5-[(1,2-Benzoxazol-3-yl)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride have shown potential in antimicrobial studies. For instance, Holla et al. (2000) synthesized compounds that demonstrated activity against both Gram-positive and Gram-negative bacteria, highlighting the potential of these compounds in developing new antimicrobial agents (Holla et al., 2000).

Molecular Interactions and Coordination

Structural analysis and coordination studies have been conducted on compounds similar to 1-{5-[(1,2-Benzoxazol-3-yl)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride. For example, Téllez et al. (2013) synthesized a novel compound and performed ab initio calculations to investigate its stable structures. Such studies are crucial for understanding the molecular interactions and potential applications of these compounds in fields like materials science and coordination chemistry (Téllez et al., 2013).

Potential in Pharmaceutical Research

The structure of 1-{5-[(1,2-Benzoxazol-3-yl)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride suggests potential applications in pharmaceutical research. Studies on similar compounds have shown various biological activities, such as antimicrobial and antioxidant properties, which could be explored for developing new therapeutic agents (Saundane et al., 2013).

Energetic Material Research

Compounds with similar structures have been researched for their potential as insensitive energetic materials. Yu et al. (2017) discussed the synthesis of derivatives with moderate thermal stabilities and insensitivity towards impact, indicating their potential use in the field of energetic materials (Yu et al., 2017).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-[5-(1,2-benzoxazol-3-ylmethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2.ClH/c1-7(13)12-14-11(18-16-12)6-9-8-4-2-3-5-10(8)17-15-9;/h2-5,7H,6,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHYUOQYRFAMJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NOC(=N1)CC2=NOC3=CC=CC=C32)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{5-[(1,2-Benzoxazol-3-yl)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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